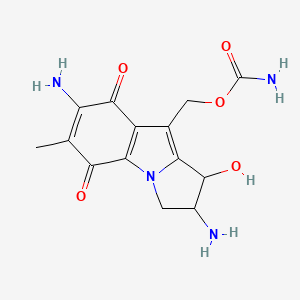
2,7-Diamino-1-hydroxymitosene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-1-Hydroxy-2,7-diaminoMitosene: is a derivative of mitomycin C, a well-known antitumor antibiotic. This compound is formed through the bioreductive metabolism of mitomycin C and has been studied for its potential therapeutic applications, particularly in cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: trans-1-Hydroxy-2,7-diaminoMitosene is synthesized through the reduction of mitomycin C. The process involves the use of reducing agents such as NADPH and brewers’ yeast NADPH: (acceptor) oxidoreductase (Old Yellow enzyme, EC 1.6.99.1) under anaerobic conditions at pH 8.0 . The reaction yields both cis- and trans-1-hydroxy-2,7-diaminoMitosenes, with respective yields of 45% and 30% .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: trans-1-Hydroxy-2,7-diaminoMitosene undergoes various chemical reactions, including:
Reduction: The compound is formed through the reduction of mitomycin C.
Alkylation: It can alkylate DNA, forming adducts at specific sites.
Common Reagents and Conditions:
Reducing Agents: NADPH and brewers’ yeast NADPH: (acceptor) oxidoreductase.
Reaction Conditions: Anaerobic conditions at pH 8.0.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
DNA Alkylation Studies: trans-1-Hydroxy-2,7-diaminoMitosene is used to study DNA alkylation and the formation of DNA adducts.
Biology:
Cellular Metabolism: The compound is studied for its role in the bioreductive metabolism of mitomycin C in tumor cells.
Medicine:
Cancer Treatment: trans-1-Hydroxy-2,7-diaminoMitosene is investigated for its potential as an antitumor agent due to its ability to form DNA adducts and cross-links
Industry:
Pharmaceutical Development: The compound is of interest in the development of new chemotherapeutic agents.
Wirkmechanismus
trans-1-Hydroxy-2,7-diaminoMitosene exerts its effects through the alkylation of DNA. The compound forms adducts at specific sites on the DNA, leading to cross-linking and disruption of DNA replication and transcription . This mechanism is similar to that of mitomycin C, but the specific adducts formed by trans-1-Hydroxy-2,7-diaminoMitosene are less toxic and mutagenic .
Vergleich Mit ähnlichen Verbindungen
Mitomycin C: The parent compound from which trans-1-Hydroxy-2,7-diaminoMitosene is derived.
2,7-DiaminoMitosene: Another metabolite of mitomycin C with similar properties.
Uniqueness: trans-1-Hydroxy-2,7-diaminoMitosene is unique in its specific DNA adduct formation, which is less toxic and mutagenic compared to other mitomycin C metabolites . This makes it a promising candidate for further research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(2,6-diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5/c1-4-8(16)13(21)7-5(3-23-14(17)22)9-12(20)6(15)2-18(9)10(7)11(4)19/h6,12,20H,2-3,15-16H2,1H3,(H2,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHZZRIKMUCTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC(C(C3=C2COC(=O)N)O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30911256 |
Source


|
| Record name | (2,7-Diamino-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-9-yl)methyl hydrogen carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096-49-7 |
Source


|
| Record name | 2,7-Diamino-1-hydroxymitosene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001096497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,7-Diamino-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-9-yl)methyl hydrogen carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30911256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(Propane-2-sulfonyl)ethyl]piperidine](/img/structure/B15090611.png)
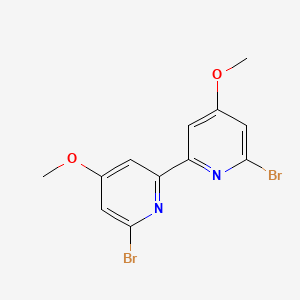
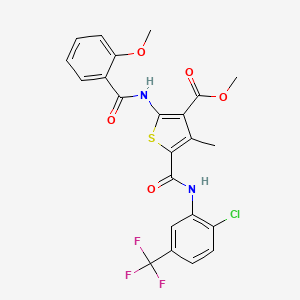
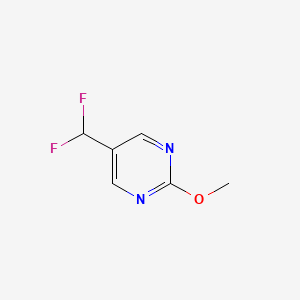

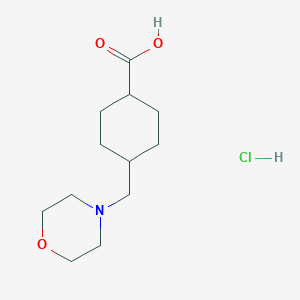

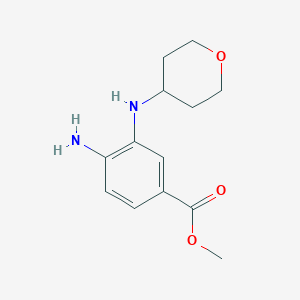
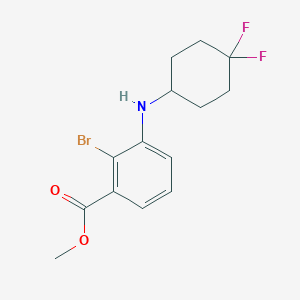

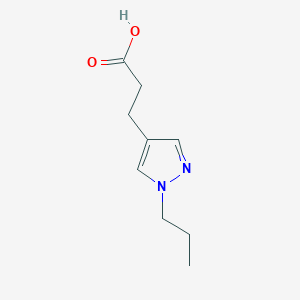
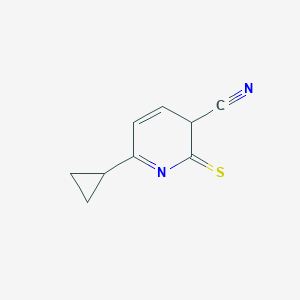
![{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(ethyl)amine](/img/structure/B15090678.png)

